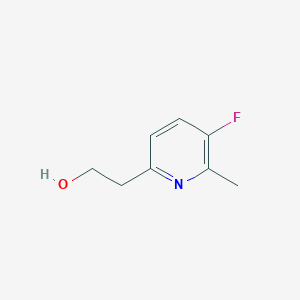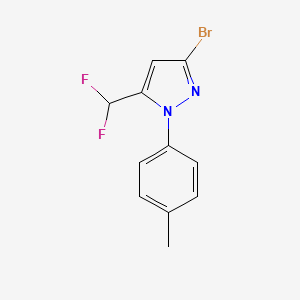![molecular formula C20H21N5O2 B2780588 3-allyl-1,6,7-trimethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 877644-66-1](/img/structure/B2780588.png)
3-allyl-1,6,7-trimethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-allyl-1,6,7-trimethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, commonly known as AG-1478, is a chemical compound that belongs to the class of tyrosine kinase inhibitors. It has gained significant attention in the field of cancer research due to its potential to inhibit the activity of epidermal growth factor receptor (EGFR), which is a key player in the growth and proliferation of cancer cells.
Mécanisme D'action
AG-1478 exerts its inhibitory effects on 3-allyl-1,6,7-trimethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione by binding to the ATP-binding site of the receptor, thereby preventing the phosphorylation of downstream signaling molecules. This leads to the suppression of cell growth and proliferation, as well as the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
AG-1478 has been shown to have a wide range of biochemical and physiological effects. In addition to its inhibitory effects on 3-allyl-1,6,7-trimethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, it has also been shown to inhibit the activity of other tyrosine kinases such as c-Src and HER2. Moreover, AG-1478 has been shown to have anti-inflammatory effects and can be used in the treatment of inflammatory disorders such as rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of AG-1478 is its specificity for 3-allyl-1,6,7-trimethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione inhibition, which makes it a valuable tool for studying the role of 3-allyl-1,6,7-trimethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione in cancer and other diseases. However, one of the limitations of AG-1478 is its low solubility in water, which can make it difficult to use in certain experimental settings. Moreover, AG-1478 has a short half-life, which can limit its effectiveness in vivo.
Orientations Futures
There are many potential future directions for the study of AG-1478. One area of research could focus on the development of more soluble and stable analogs of AG-1478 that can be used in a wider range of experimental settings. Another area of research could focus on the combination of AG-1478 with other tyrosine kinase inhibitors or chemotherapy agents to enhance its therapeutic effects. Moreover, future studies could investigate the potential of AG-1478 in the treatment of other diseases such as diabetes and cardiovascular disease.
Méthodes De Synthèse
The synthesis of AG-1478 involves a multi-step process that includes the preparation of key intermediates and their subsequent coupling to form the final product. The first step involves the preparation of 2,4-diamino-5-methylpyrimidine, which is then coupled with 2-bromo-4-methyl-5-(4-methylphenyl)thiazole to form 2,4-diamino-5-methyl-6-(4-methylphenyl)pyrimido[5,4-d]thiazole. This intermediate is then reacted with allyl bromide to form 3-allyl-1,6,7-trimethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, which is the final product.
Applications De Recherche Scientifique
AG-1478 has been extensively studied for its potential to inhibit the activity of 3-allyl-1,6,7-trimethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, which is overexpressed in many types of cancer cells. Inhibition of 3-allyl-1,6,7-trimethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione activity can lead to the suppression of cancer cell growth and proliferation, making AG-1478 a promising candidate for cancer therapy. Moreover, AG-1478 has also been shown to have neuroprotective effects and can be used in the treatment of neurodegenerative disorders such as Alzheimer's disease.
Propriétés
IUPAC Name |
4,7,8-trimethyl-6-(4-methylphenyl)-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O2/c1-6-11-23-18(26)16-17(22(5)20(23)27)21-19-24(13(3)14(4)25(16)19)15-9-7-12(2)8-10-15/h6-10H,1,11H2,2-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCLLLMACBICVDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(N3C2=NC4=C3C(=O)N(C(=O)N4C)CC=C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-allyl-1,6,7-trimethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-amino-1-[(3-bromophenyl)methyl]-N-(furan-2-ylmethyl)triazole-4-carboxamide](/img/structure/B2780506.png)
![2-{[6-(4-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}-N-(3-methylphenyl)acetamide](/img/structure/B2780507.png)
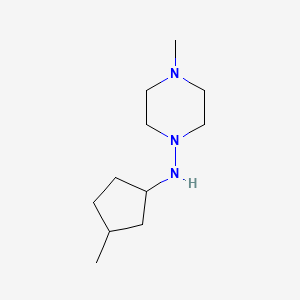
![1-(3-chlorobenzyl)-5-(4-chlorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2780513.png)
![N-(3,4-dimethoxyphenethyl)-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2780514.png)
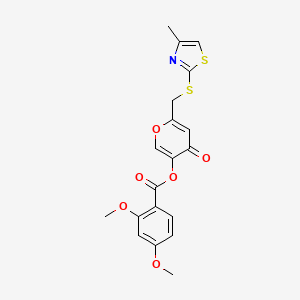
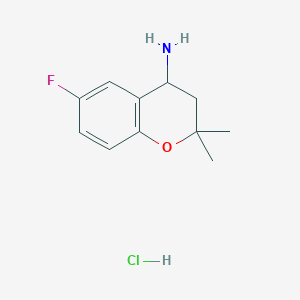
![Methyl 3-[(prop-2-enoylamino)methyl]-5,6,7,8-tetrahydroindolizine-1-carboxylate](/img/structure/B2780518.png)
![1-Bromodibenzo[b,d]furan-4-ol](/img/structure/B2780521.png)
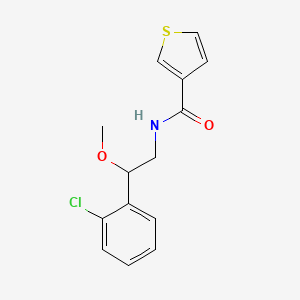
![Ethyl 2-[(4-hydroxy-1,3-thiazol-2-yl)methyl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2780523.png)
![[(2S,5R)-5-(Trifluoromethyl)pyrrolidin-2-yl]methanol;hydrochloride](/img/structure/B2780524.png)
